molecular formula C16H11BrClN3O2S B2493134 (5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1396856-87-3

(5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2493134
CAS No.: 1396856-87-3
M. Wt: 424.7
InChI Key: GGRYREWQTJPHAC-UHFFFAOYSA-N
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Description

The compound (5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is an intricate organic molecule characterized by its unique aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves a multi-step process:

  • Formation of 5-Bromopyridin-3-yl Intermediate: : This step involves the bromination of pyridine to introduce a bromine atom at the 5th position.

  • Synthesis of 4-Chlorobenzo[d]thiazol-2-yl Intermediate: : This requires the chlorination of benzo[d]thiazole to produce the desired intermediate.

  • Coupling Reaction: : The two intermediates are coupled via a carbonylation reaction in the presence of an appropriate catalyst (like Pd/C) and base under specific temperature and pressure conditions to form this compound.

Industrial Production Methods

For industrial production, this synthesis can be scaled up with adjustments for optimization, including more efficient catalysts, continuous flow systems, and rigorous quality control measures to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes substitution and coupling reactions due to its aromatic rings and functional groups:

  • Nucleophilic Substitution: : The bromine atom on the pyridinyl ring can be substituted by nucleophiles like amines or thiols.

  • Coupling Reactions: : The compound can participate in Suzuki-Miyaura or Heck coupling reactions due to the presence of the bromine atom.

Common Reagents and Conditions

  • Palladium Catalysts: : Often used in coupling reactions.

  • Bases: : Such as K2CO3 or NaOH.

  • Solvents: : Organic solvents like DMF or toluene are commonly used.

Major Products

Substitution reactions primarily yield substituted pyridinyl derivatives, while coupling reactions often lead to complex biaryl structures.

Scientific Research Applications

This compound is versatile in various scientific research applications:

  • Chemistry: : Used in the development of new synthetic methodologies and reaction mechanisms.

  • Biology: : Serves as a probe to study biological processes and interactions.

  • Medicine: : Potentially useful in the development of new pharmacological agents due to its structural complexity and biological activity.

  • Industry: : Employed in the synthesis of advanced materials and chemical sensors.

Mechanism of Action

Mechanism

The compound interacts with biological targets primarily through non-covalent interactions, such as hydrogen bonding and π-π stacking, due to its aromatic and heterocyclic moieties.

Molecular Targets and Pathways

  • Enzymes: : It may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: : Possible interaction with cell surface or nuclear receptors affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromopyridin-3-yl)(3-(benzo[d]thiazol-2-yl)azetidin-1-yl)methanone: : Similar structure but lacks the chlorinated benzothiazole.

  • (5-Fluoropyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone: : Fluorine replaces bromine, affecting reactivity and biological activity.

Uniqueness

The unique combination of bromine and chlorine atoms in the compound provides distinct electronic properties and reactivity, making it a valuable tool in chemical synthesis and biological research.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3O2S/c17-10-4-9(5-19-6-10)15(22)21-7-11(8-21)23-16-20-14-12(18)2-1-3-13(14)24-16/h1-6,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRYREWQTJPHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)Br)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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